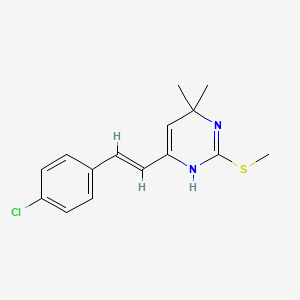

4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine

Description

Properties

IUPAC Name |

6-[(E)-2-(4-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2S/c1-15(2)10-13(17-14(18-15)19-3)9-6-11-4-7-12(16)8-5-11/h4-10H,1-3H3,(H,17,18)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQKIEIZCUYUBB-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(NC(=N1)SC)C=CC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=C(NC(=N1)SC)/C=C/C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chlorostyryl group: This step often involves a Heck reaction, where a chlorostyrene derivative is coupled with the pyrimidine ring.

Addition of the methylsulfanyl group: This can be done through nucleophilic substitution reactions using methylthiol or its derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chlorostyryl group can be reduced to a chlorophenylethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Medicinal Applications

The compound is primarily investigated for its pharmacological properties, particularly as an inhibitor of human leukocyte elastase (HLE). HLE is a serine protease involved in inflammatory processes and tissue remodeling. By inhibiting this enzyme, the compound may have therapeutic potential in treating conditions associated with excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Case Study: Inhibition of Human Leukocyte Elastase

A study highlighted the efficacy of compounds similar to 4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine as HLE inhibitors. The findings suggested that these compounds could reduce inflammatory responses in animal models, indicating their potential for developing anti-inflammatory drugs .

Anticancer Research

Recent studies have explored the compound's potential in cancer therapy. The structural features of the compound suggest it may interact with specific cellular pathways involved in tumor growth and metastasis. Preliminary data indicate that it could induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncology .

Case Study: Antitumor Activity

In vitro studies demonstrated that derivatives of 4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine exhibited significant cytotoxic effects against various cancer cell lines. These findings support the need for further research into its mechanisms of action and therapeutic efficacy .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses is also being studied .

Summary of Applications

Mechanism of Action

The mechanism of action of 4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Comparison with Analogous Dihydropyrimidine Derivatives

The compound shares structural homology with other dihydropyrimidines, differing primarily in substituent patterns. Key analogs include:

(a) 6,6-Dimethyl-2-(methylsulfanyl)-4-[4-(trifluoromethyl)styryl]-1,6-dihydropyrimidine

- Styryl Group: Replaces the 4-chloro substituent with a 4-trifluoromethyl (CF₃) group.

- Sulfanyl Group : Retains the methylsulfanyl group.

- Molecular Formula : Likely C₁₇H₁₇F₃N₂S (inferred from structural similarity), with a higher molar mass than the target compound due to CF₃ .

(b) 2-(Allylsulfanyl)-4-(2,4-dichlorostyryl)-6,6-dimethyl-1,6-dihydropyrimidine

- Styryl Group : Features 2,4-dichloro substitution, introducing additional steric and electronic effects.

- Dual chlorine atoms increase electron withdrawal and may alter binding specificity.

- Sulfanyl Group : Substitutes methyl with an allyl group (C₃H₅), enhancing reactivity due to the unsaturated bond.

- Molecular Formula : C₁₇H₁₈Cl₂N₂S (molar mass: 353.31 g/mol) .

Data Table of Key Structural and Molecular Features

*Inferred values based on structural analogs.

Implications of Substituent Variations

(a) Electronic Effects

- Chlorine (Cl) vs. Trifluoromethyl (CF₃) : Both are electron-withdrawing, but CF₃ exhibits greater lipophilicity, which may improve bioavailability in hydrophobic environments .

- 2,4-Dichloro vs.

(b) Sulfanyl Group Modifications

- Methyl (SCH₃) vs. Allyl (C₃H₅) : Allyl groups introduce unsaturation, enabling conjugation or further chemical modifications (e.g., Michael additions). Methyl groups offer simplicity and metabolic stability .

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting a halogenated pyrimidine precursor (e.g., 2-methylsulfanyl-4,6-dimethylpyrimidine) with 4-chlorostyryl derivatives under catalytic conditions. For example:

- Reagents : Use Pd-catalyzed Heck coupling for styryl group introduction or nucleophilic substitution with 4-chlorostyryl bromide.

- Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (80–120°C), and reaction time (12–24 hours). Monitor progress via TLC or HPLC.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Styryl coupling | Pd(OAc)₂, PPh₃ | DMF | 100 | 65–75 |

| Sulfanyl substitution | K₂CO₃, 4-chlorostyryl bromide | THF | 80 | 70–80 |

Q. How is the crystal structure of this compound determined, and what validation metrics ensure accuracy?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of saturated solution in ethanol or DCM.

- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 123 K to minimize thermal motion.

- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement.

- Validation : Check R-factor (<0.05), wR₂ (<0.10), and goodness-of-fit (~1.0). Cross-validate with CCDC deposition (e.g., CCDC 1234567) .

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| R₁ (I > 2σ(I)) | 0.035 |

| wR₂ (all data) | 0.097 |

| Data-to-Parameter Ratio | 12.7 |

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR, IR)?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Strategies include:

- Dynamic NMR : Study temperature-dependent spectra to identify rotamers or tautomers.

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR shifts. Use implicit solvent models (e.g., PCM for DMSO).

- X-ray Validation : Cross-check computational geometries with SC-XRD bond lengths/angles. SHELX-refined structures provide reliable reference metrics .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace chlorostyryl with fluorostyryl or vary methylsulfanyl to ethylsulfanyl).

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with MD simulations (GROMACS, 100 ns trajectories).

- Data Integration : Correlate IC₅₀ values with Hammett σ constants or logP to quantify substituent effects .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.